2-Methoxy-4-nitrobenzonitrile
Overview
Description
2-Methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O3. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its applications in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-Methoxy-4-nitrobenzonitrile is an organic building block
Mode of Action
The mode of action of this compound is not directly specified in the available resources. As an organic building block, it likely interacts with its targets through chemical reactions, contributing to the formation of larger, more complex molecules. For instance, it may be used in the preparation of 4-amino-2-methoxybenzonitrile .
Pharmacokinetics
As a small organic molecule, its bioavailability would likely be influenced by factors such as its lipophilicity and water solubility .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, ensure adequate ventilation, and keep the containers tightly closed in a dry, cool, and well-ventilated place . These precautions suggest that factors such as humidity, temperature, and exposure to air could potentially affect the stability and reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the para position relative to the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 2-Methoxy-4-aminobenzonitrile.
Substitution: Various substituted benzonitriles.
Hydrolysis: 2-Methoxy-4-nitrobenzoic acid.
Scientific Research Applications
2-Methoxy-4-nitrobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and other biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Methoxy-4-aminobenzonitrile
- 2-Methoxy-4-nitroaniline
- 2-Hydroxy-4-nitrobenzonitrile
Comparison: 2-Methoxy-4-nitrobenzonitrile is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications. In comparison, similar compounds may lack one of these functional groups, limiting their reactivity and versatility.
Properties
IUPAC Name |
2-methoxy-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIKCKXLGYEGAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303222 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-96-2 | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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